molecular formula C11H14N2O2S B13447492 N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

Cat. No.: B13447492
M. Wt: 238.31 g/mol
InChI Key: NPRWETHMDXOOKL-UHFFFAOYSA-N
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Description

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C11H14N2O2S It is characterized by the presence of a cyanophenyl group, an ethyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide typically involves the reaction of 2-cyanobenzyl chloride with N-ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-N-methylmethanesulfonamide
  • N-(2-cyanophenyl)-N-(2-oxo-2-phenylethyl)methanesulfonamide
  • N-(2-cyanophenyl)methanesulfonamide

Uniqueness

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-3-13(16(2,14)15)9-11-7-5-4-6-10(11)8-12/h4-7H,3,9H2,1-2H3

InChI Key

NPRWETHMDXOOKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C#N)S(=O)(=O)C

Origin of Product

United States

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